[2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
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Overview
Description
[2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid is a complex organic compound with a unique structure that includes a pyridine ring, a triazole ring, and a phenoxyacetic acid moiety
Preparation Methods
The synthesis of [2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine moiety, and the attachment of the phenoxyacetic acid group. Common synthetic routes may involve the use of reagents such as hydrazine, sulfur, and various organic solvents under controlled conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro form.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine and triazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyridine and triazole derivatives, such as:
- [3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
- 2-(pyridin-2-yl)pyrimidine derivatives Compared to these compounds, [2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid has a unique combination of functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-14(23)10-24-13-6-2-1-4-11(13)9-18-21-15(19-20-16(21)25)12-5-3-7-17-8-12/h1-9H,10H2,(H,20,25)(H,22,23)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYEDLENAASJY-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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